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molecular formula C15H24O B8388931 Heptyl(3,5-dimethylphenyl) ether

Heptyl(3,5-dimethylphenyl) ether

Cat. No. B8388931
M. Wt: 220.35 g/mol
InChI Key: GYVFIEGIAOWSCN-UHFFFAOYSA-N
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Patent
US07115784B2

Procedure details

A screw cap test tube was charged with n-heptanol (283 μL, 2.00 mmol), 3,5-dimethyliodobenzene (144 μL, 1.00 mmol), CuI (19.0 mg, 0.100 mmol), ligand (0.200 mmol), Cs2CO3 (977 mg, 3.00 mmol) and toluene (1 mL). The test tube was sealed with a screw cap. The reaction mixture was stirred magnetically and heated at 110° C. for 39 hours. The reaction mixture was allowed to reach room temperature. Dodecane (227 μL, 1.00 mmol; internal standard) was added and a GC sample was filtered through Celite and eluted with CH2Cl2. The yield of the desired product was determined using GC analysis; the results are tabulated below.
Quantity
283 μL
Type
reactant
Reaction Step One
Quantity
144 μL
Type
reactant
Reaction Step One
[Compound]
Name
ligand
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
977 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
227 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[CH3:9][C:10]1[CH:11]=[C:12](I)[CH:13]=[C:14]([CH3:16])[CH:15]=1.C([O-])([O-])=O.[Cs+].[Cs+].CCCCCCCCCCCC>[Cu]I.C1(C)C=CC=CC=1>[CH2:1]([O:8][C:12]1[CH:13]=[C:14]([CH3:16])[CH:15]=[C:10]([CH3:9])[CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
283 μL
Type
reactant
Smiles
C(CCCCCC)O
Name
Quantity
144 μL
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)I
Name
ligand
Quantity
0.2 mmol
Type
reactant
Smiles
Name
Cs2CO3
Quantity
977 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
CuI
Quantity
19 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
227 μL
Type
reactant
Smiles
CCCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred magnetically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A screw cap test tube
CUSTOM
Type
CUSTOM
Details
The test tube was sealed with a screw
CUSTOM
Type
CUSTOM
Details
cap
CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
a GC sample was filtered through Celite
WASH
Type
WASH
Details
eluted with CH2Cl2

Outcomes

Product
Name
Type
Smiles
C(CCCCCC)OC1=CC(=CC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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